4-bromo-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
- The compound’s systematic name describes its substituents: 4-bromo (at the para position), N-(3,4-dimethoxybenzyl) (attached to the amide nitrogen), and N-(pyridin-2-yl) (also attached to the amide nitrogen).
- Its molecular formula is C₁₈H₁₉BrN₂O₃, and its molecular weight is approximately 392.27 g/mol.
4-bromo-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide: is a chemical compound with a complex structure. It belongs to the class of benzamides and contains bromine, methoxy, and pyridine functional groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep reaction sequence, starting from commercially available precursors.
Reaction Conditions: Specific conditions depend on the synthetic route, but they often involve protecting group manipulations, bromination, and amide bond formation.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Bromine, reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., alkylamines).
Major Products: The major products depend on the specific reaction. For example, reduction yields the corresponding amine, while bromination introduces a bromine atom.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its diverse reactivity.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: Investigations into its potential therapeutic effects are ongoing.
Industry: Limited industrial applications, but it contributes to chemical diversity.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of bromine, methoxy, and pyridine groups sets it apart.
Similar Compounds: Other benzamides with different substituents (e.g., chloro, methyl) exist.
Remember that this compound’s detailed biological effects and applications may require further research
Properties
Molecular Formula |
C21H19BrN2O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-bromo-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19BrN2O3/c1-26-18-11-6-15(13-19(18)27-2)14-24(20-5-3-4-12-23-20)21(25)16-7-9-17(22)10-8-16/h3-13H,14H2,1-2H3 |
InChI Key |
KFAMAPDVDTUTQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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